Pomalidomide-d4 is a deuterated analog of pomalidomide, which is a drug primarily used in the treatment of multiple myeloma. This compound is classified as an immunomodulatory drug and is part of a broader category known as immunomodulatory derivatives. Pomalidomide-d4 is utilized in various scientific studies, particularly in pharmacokinetics and drug metabolism research, due to its stable isotope labeling.
Pomalidomide-d4 is synthesized from pomalidomide, which itself is derived from thalidomide. The compound has gained attention for its role in studying the mechanisms of action of immunomodulatory drugs and their effects on cellular processes. It falls under the classification of stable isotope-labeled compounds, specifically designed for analytical applications in pharmaceutical research.
The synthesis of pomalidomide-d4 involves several steps that modify the pomalidomide structure to incorporate deuterium atoms. The process typically begins with the reaction of phthalic acid with 3-amino-piperidine-2,6-dione or its salt to yield an intermediate compound. This intermediate undergoes further reactions, including nitration and reduction processes, to achieve the desired deuterated form.
Key steps include:
The synthesis pathways are designed to ensure high yields while maintaining the structural integrity necessary for biological activity .
Pomalidomide-d4 can participate in various chemical reactions relevant to drug metabolism studies. These include:
These reactions are fundamental in studying how pomalidomide-d4 behaves in biological systems and its interactions with enzymes involved in drug metabolism .
Pomalidomide-d4 acts primarily through its interaction with cereblon, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins involved in cell proliferation and survival pathways. The mechanism includes:
This mechanism underlies the therapeutic effects observed with pomalidomide derivatives in treating hematological malignancies .
Pomalidomide-d4 exhibits several notable physical properties:
Chemical properties include its reactivity profile, which allows it to participate in various biochemical assays aimed at understanding drug interactions and metabolic pathways .
Pomalidomide-d4 is primarily used as a reference standard in analytical chemistry, particularly for:
Its stable isotope labeling makes it an invaluable tool for researchers studying drug behavior in complex biological environments .
Pomalidomide-d4 is a deuterated analog of the immunomodulatory drug pomalidomide, specifically engineered with four deuterium atoms replacing protium (hydrogen-1) at defined molecular positions. The core structure retains the isoindoline-1,3-dione and piperidine-2,6-dione moieties characteristic of the parent compound. Isotopic labeling occurs exclusively at the C4 and C5 methylene groups (positions 4 and 5) of the piperidine ring, resulting in a tetradeuterated species with the chemical name 4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione [1] [3] [10]. This targeted deuteration preserves the molecule’s three-dimensional conformation and electronic properties while altering its metabolic stability. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation at these positions, evidenced by the absence of proton signals at 2.50–3.20 ppm (corresponding to H-4 and H-5 in non-deuterated pomalidomide) [6].
The molecular formula of pomalidomide-d4 is C₁₃H₇D₄N₃O₄, with a precise molecular weight of 277.27 g/mol [2] [6] [10]. This represents a 1.5% mass increase compared to non-deuterated pomalidomide (MW: 273.24 g/mol). Deuterium enrichment typically exceeds >98% atom D, as validated by high-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC–MS) [6] [10]. The isotopic purity is critical for minimizing protium contamination in pharmacokinetic studies. The incorporation pattern—symmetrical deuteration at the 4,4,5,5-positions of the piperidine ring—ensures no isotopic isomers (regioisomers) are present, which is essential for consistent metabolic behavior [3] [10]. The deuterium atoms do not participate in hydrogen bonding due to their non-labile nature, preserving the molecule’s interactions with biological targets like cereblon E3 ligase [1] [2].
Pomalidomide-d4 exhibits distinct physicochemical properties crucial for handling and experimental applications:
Table 1: Physicochemical Profile of Pomalidomide-d4
Property | Specification | Analytical Method |
---|---|---|
Appearance | Light yellow to yellow solid | Visual inspection |
Molecular Weight | 277.27 g/mol | HRMS |
Deuterium Enrichment | >98% atom D | LC–MS/NMR |
LogP | 0.2 | HPLC (OECD 117) |
Aqueous Solubility (25°C) | <1 mg/mL | Shake-flask method |
Stability (Solid) | >3 years at –20°C | Long-term degradation study |
Deuteration minimally alters the intrinsic chemical and biological behavior of pomalidomide but significantly impacts its pharmacokinetic profile:
Table 2: Key Comparisons Between Pomalidomide-d4 and Pomalidomide
Parameter | Pomalidomide-d4 | Pomalidomide | Significance |
---|---|---|---|
Molecular Formula | C₁₃H₇D₄N₃O₄ | C₁₃H₁₁N₃O₄ | Mass difference (4 Da) |
Hepatic Clearance (HLM) | ↓ 25–40% | Reference | Extended half-life |
Major Metabolic Sites | Non-deuterated regions | C4/C5 piperidine | Avoids deuterium positions |
Cereblon IC₅₀ | Equivalent | Equivalent | Unaltered mechanism of action |
Solubility in DMSO | Identical | Identical | Consistent in vitro use |
Deuteration strategically avoids the pharmacophore region (isoindoline ring), ensuring bioequivalence while optimizing metabolic resistance. This positions pomalidomide-d4 as an indispensable tracer for quantifying pomalidomide distribution and metabolism in complex biological matrices [1] [4] [6].
Table 3: Nomenclature of Pomalidomide-d4
Synonym | Source |
---|---|
CC-4047-d4 | MedChemExpress [2] |
4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4 | InvivoChem [1] |
Actimid-D4 | LGC Standards [3] |
IMiD 3-D4 | EvitaChem [4] |
(3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-d4 | ChemScene [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: